Metabolic Stability Advantage: Dimethyl Substitution Blocks Piperazine N-Dealkylation vs. Mono-Methyl and Unsubstituted Analogs
A major liability of arylpiperazine-containing compounds is rapid oxidative N-dealkylation, leading to high clearance. The 2,2-dimethyl-3-oxopiperazine core of the target compound introduces a quaternary carbon at position 2 that sterically shields the adjacent nitrogen from CYP450-mediated oxidation, a site vulnerable in mono-methyl (2-methyl-3-oxopiperazine) and unsubstituted (3-oxopiperazine) analogs. While direct microsomal stability data for this exact compound is not publicly available, class-level evidence demonstrates that gem-dimethyl substitution on the piperazine ring reduces intrinsic clearance by 3- to 10-fold relative to unsubstituted piperazine partners in analogous scaffolds [1].
| Evidence Dimension | Predicted intrinsic clearance (human liver microsomes) based on structural class |
|---|---|
| Target Compound Data | Predicted low-moderate clearance (no direct data available; inferred from gem-dimethyl effect) |
| Comparator Or Baseline | 2-Methyl-3-oxopiperazin analog (CAS 1214807-10-9) and 3-oxopiperazin analog (CAS 1390422-85-1): predicted moderate-high clearance based on literature for mono-substituted piperazines |
| Quantified Difference | Estimated 3- to 10-fold reduction in intrinsic clearance for the target compound (class-level inference) |
| Conditions | Human liver microsomal incubation; metabolic pathway: N-dealkylation (CYP3A4/CYP2D6) |
Why This Matters
Lower metabolic clearance translates to longer in vivo half-life and higher unbound drug exposure at a given dose, making this compound a more suitable chemical probe for sustained target engagement studies.
- [1] St Jean DJ Jr, Fotsch C. Mitigating metabolism: Minimizing N-dealkylation in drug discovery. Bioorg Med Chem Lett. 2014;24(16):3721-6. View Source
